Product packaging for 2H-Nonafluorobutane(Cat. No.:CAS No. 680-17-1)

2H-Nonafluorobutane

Cat. No.: B1333371
CAS No.: 680-17-1
M. Wt: 220.04 g/mol
InChI Key: QXIZXTKKSIAZOR-UHFFFAOYSA-N
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Description

Contextualization within the Field of Fluorocarbon Chemistry

Fluorocarbon chemistry is a significant branch of organic chemistry that studies compounds containing carbon-fluorine bonds. Within this field, a distinction is made between various types of fluorinated alkanes. Perfluorocarbons (PFCs) are alkanes where all hydrogen atoms have been replaced by fluorine, rendering them exceptionally stable. numberanalytics.com In contrast, 2H-nonafluorobutane is a hydrofluorocarbon (HFC), a class of synthetic organic compounds containing hydrogen, fluorine, and carbon atoms. wikipedia.orgbritannica.com HFCs are partially fluorinated, meaning they retain at least one hydrogen atom. numberanalytics.com

Significance and Emerging Research Frontiers for this compound Studies

The significance of this compound in current research is multifaceted, with several emerging frontiers.

Advanced Solvents and Reagents: Due to its high thermal stability and low reactivity, this compound is utilized as a specialized solvent in chemical reactions where inertness is crucial. It also serves as a reagent or building block in the synthesis of other complex fluorinated compounds, which are vital for developing new materials and pharmaceuticals.

Biomedical Imaging: A highly promising research frontier is its application in medical imaging. Specifically, it is being investigated for use in fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI). nih.gov Because the human body has negligible amounts of endogenous fluorine, using fluorinated compounds like this compound can generate images with virtually no background signal. researchgate.netnih.gov This allows for highly specific and quantitative cell tracking, inflammation detection, and tumor imaging. researchgate.net

Drug Delivery Systems: Researchers are exploring the potential of this compound in novel drug delivery systems. Its unique chemical properties, combined with the general characteristics of fluorocarbons, could be leveraged to enhance the delivery and efficacy of therapeutic agents. nih.gov

Environmental and Atmospheric Chemistry: As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound is studied to understand the environmental behavior and impact of these "forever chemicals". synquestlabs.com Research focuses on its persistence, degradation pathways in the atmosphere, and potential contribution to acid rain through the formation of hydrogen fluoride (B91410) (HF) and trifluoroacetic acid (TFA). sadil.wssynquestlabs.com

Overview of Key Academic Research Domains for this compound

Academic research involving this compound is primarily concentrated in the following domains:

Chemical Synthesis and Materials Science: This domain focuses on the fundamental reactivity of the molecule. Researchers investigate its use in substitution reactions to create new fluorinated molecules with tailored properties for applications in areas like fluoropolymers.

Molecular Spectroscopy: The structural and dynamic properties of this compound are investigated using high-resolution spectroscopic techniques. Microwave spectroscopy, for instance, has been used to precisely determine its rotational constants and molecular geometry, providing fundamental data for theoretical chemistry and atmospheric modeling. researchgate.net

Biomedical and Pharmaceutical Sciences: This research area explores the in-vivo applications of the compound. Key topics include its use as a contrast agent for ¹⁹F MRI and its formulation into emulsions and nanoparticles for drug delivery and cell tracking. nih.govnih.gov

Environmental Science: This domain examines the life cycle and impact of this compound in the environment. Studies include monitoring its atmospheric concentration, understanding its degradation mechanisms, and assessing its potential for bioaccumulation and long-term environmental effects. sadil.wssynquestlabs.com

Data Tables

Table 1: Chemical Properties and Identifiers of this compound

PropertyValueSource
IUPAC Name1,1,1,2,2,3,4,4,4-nonafluorobutane nih.gov
CAS Number680-17-1 nih.gov
Molecular FormulaC₄HF₉ nih.gov
Molecular Weight220.04 g/mol nih.gov
Boiling Point15 °C synquestlabs.com

Table 2: Rotational Spectroscopy Data for this compound

Rotational ConstantExperimental Value (MHz)Source
A1472.282 researchgate.net
B548.5297 researchgate.net
C510.349 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HF9 B1333371 2H-Nonafluorobutane CAS No. 680-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,4,4,4-nonafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIZXTKKSIAZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379701
Record name 2H-Nonafluorobutane
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Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680-17-1
Record name Butane, 1,1,1,2,2,3,4,4,4-nonafluoro-
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Record name 2H-Nonafluorobutane
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Record name 2H-Nonafluorobutane
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Synthetic Methodologies and Chemical Reactivity of 2h Nonafluorobutane

Advanced Synthetic Pathways for 2H-Nonafluorobutane

The synthesis of hydrofluorocarbons (HFCs) like this compound is driven by the need for alternatives to ozone-depleting substances. Both industrial-scale and laboratory-scale methodologies have been developed, each with distinct approaches to achieve the desired fluorine substitution pattern.

Industrial Production Techniques for Fluorinated Butanes

Industrial production of fluorinated butanes, including their isomers, often relies on processes that can be scaled for large-volume manufacturing. Key among these are electrochemical fluorination (ECF) and vapor-phase fluorination.

Electrochemical Fluorination (ECF): This technique, also known as the Simons process, involves the electrolysis of a hydrocarbon (in this case, butane (B89635) or a partially chlorinated precursor) in anhydrous hydrogen fluoride (B91410). The process typically uses nickel anodes and operates at a cell potential of 5–6 V. ECF can lead to the exhaustive replacement of hydrogen atoms with fluorine, yielding perfluorinated compounds. The process can be challenging to control for producing specific hydrofluoroalkanes, often resulting in a mixture of products that require separation. For volatile hydrocarbons, the Phillips Petroleum process, or "CAVE" (Carbon Anode Vapor Phase Electrochemical Fluorination), is a variation that uses porous graphite anodes in molten potassium fluoride-hydrogen fluoride (KHF2).

Vapor-Phase Fluorination: This method involves the reaction of a hydrocarbon vapor with a fluorinating agent over a catalyst at elevated temperatures. Elemental fluorine, often diluted with an inert gas, can be used with catalysts such as copper particles coated with silver fluoride. The reaction conditions, including temperature (ranging from approximately 150°C to 400°C), pressure, and catalyst composition, are critical to control the extent of fluorination and minimize decomposition of the carbon skeleton.

A significant industrial product related to fluorinated butanes is HFC-365mfc (1,1,1,3,3-pentafluorobutane), which serves as a foam blowing agent. Its production ramped up in the early 2000s, with commercial-scale plants having capacities of thousands of tonnes per year. While not this compound, the technologies employed for its synthesis, likely involving catalytic hydrofluorination of a chlorinated precursor, are indicative of the industrial approaches to producing fluorinated butanes.

Below is a table summarizing key aspects of industrial fluorination techniques for butanes.

Technique Fluorinating Agent Typical Precursor Key Process Conditions Primary Product(s)
Electrochemical Fluorination (Simons Process)Hydrogen Fluoride (via electrolysis)Butane or partially chlorinated butanesNickel anode, 5-6 VMixture of perfluorinated and partially fluorinated butanes
Vapor-Phase Catalytic FluorinationElemental Fluorine (diluted)Butane or other hydrocarbonsSolid catalyst (e.g., AgF on Cu), elevated temperaturesMixture of fluorinated butanes

Laboratory-Scale Synthetic Approaches and Optimization

On a laboratory scale, the synthesis of specific hydrofluoroalkanes like this compound often prioritizes selectivity over sheer volume. A common strategy involves the reduction of a perfluorinated precursor. For instance, the reduction of a perfluorobutanoyl derivative can yield the desired C-H bond.

One plausible laboratory route to this compound is the hydride reduction of a perfluorinated butanoyl fluoride or a related ester. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are powerful reducing agents capable of delivering a hydride ion (H⁻) to a carbonyl group. The reaction would proceed via nucleophilic acyl substitution, where the hydride attacks the carbonyl carbon, followed by the displacement of a fluoride ion and subsequent reduction of the resulting aldehyde to an alcohol, which upon further reaction can lead to the alkane.

Optimization of such a synthesis would involve careful control of reaction parameters to maximize the yield of the desired product and minimize side reactions. Key variables to optimize include:

Choice of Hydride Reagent: LiAlH₄ is a more potent reducing agent than NaBH₄ and may be required for less reactive perfluorinated carbonyls.

Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are typically used for LiAlH₄ reductions to prevent reaction with protic solvents.

Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature to control the reaction rate and prevent over-reduction or decomposition.

Stoichiometry: The molar ratio of the hydride reagent to the perfluorinated precursor is critical to ensure complete conversion without excessive use of the reducing agent.

Work-up Procedure: Careful quenching of the reaction with a proton source (e.g., water or dilute acid) is necessary to neutralize the reactive hydride species and protonate the intermediate alkoxide to form the final product.

The following table outlines a hypothetical laboratory synthesis of this compound via hydride reduction.

Reactant Reagent Solvent Temperature Product Potential Yield
Perfluorobutanoyl fluorideLithium aluminum hydride (LiAlH₄)Anhydrous Diethyl Ether0 °C to room temperatureThis compoundModerate to Good

Role of Precursors in the Synthesis of this compound Analogues

The synthesis of this compound and its analogues relies on the availability of suitable starting materials or precursors. For industrial processes involving direct fluorination, the primary precursor is often the parent hydrocarbon, butane, or a partially halogenated derivative.

In the context of building block approaches, more complex precursors are utilized. For example, the synthesis of (S)-Nonafluorobutanesulfinamide, an analogue containing the nonafluorobutyl group, starts from nonafluoro-1-iodobutane. This perfluoroalkyl iodide is a key precursor that can be converted into a Grignard reagent or other organometallic species, allowing for the introduction of the C₄F₉ group into a target molecule. The synthesis involves the reaction of the Grignard reagent derived from nonafluoro-1-iodobutane with an appropriate electrophile.

Another important precursor for creating nonafluorobutane-containing compounds is sulfolane. Through electrochemical fluorination, sulfolane is converted to perfluorobutanesulfonyl fluoride (NfF). This derivative then serves as a versatile reagent for introducing the nonafluorobutanesulfonyl group into various organic molecules.

The choice of precursor is dictated by the desired final product and the synthetic strategy. Direct fluorination methods start with simple hydrocarbon skeletons, while modular syntheses of complex analogues employ functionalized perfluoroalkyl building blocks like perfluoroalkyl iodides or sulfonyl fluorides.

Investigations into this compound Reaction Mechanisms

The chemical reactivity of this compound is largely dictated by the strong carbon-fluorine bonds and the presence of a single carbon-hydrogen bond. The high electronegativity of the fluorine atoms significantly influences the electron density distribution within the molecule, rendering the C-F bonds relatively inert to many chemical transformations.

Analysis of Substitution Reactions Involving this compound

Nucleophilic substitution reactions on the perfluorinated carbon skeleton of this compound are generally difficult to achieve due to the strength of the C-F bond youtube.comlibretexts.org. The high bond dissociation energy of the C-F bond makes it a poor leaving group in traditional Sₙ1 and Sₙ2 reactions. However, under specific conditions, particularly with highly reactive nucleophiles or through radical pathways, substitution may be possible.

A more plausible substitution reaction involving the this compound moiety is the substitution of the hydrogen atom. While the C-H bond is also strong, it can be susceptible to radical abstraction or deprotonation under strongly basic conditions, although the latter is less common for alkanes.

Alternatively, reactions may involve the nucleophilic attack of a hydride ion on a perfluorinated compound to generate a hydrofluorocarbon. This is essentially a reductive substitution of a fluorine atom with a hydrogen atom. Mechanistically, this involves the nucleophilic addition of a hydride to a carbon atom, facilitated by the electron-withdrawing nature of the surrounding fluorine atoms, followed by the elimination of a fluoride ion.

Mechanisms of Fluoride Transfer and Sulfonylation by this compound and its Derivatives

While this compound itself is not typically a fluoride donor, its derivatives, particularly perfluorobutanesulfonyl fluoride (C₄F₉SO₂F or NfF), are well-established reagents for both sulfonylation and, indirectly, fluoride transfer.

Sulfonylation: Perfluorobutanesulfonyl fluoride is a potent electrophile and is widely used to introduce the nonafluorobutanesulfonyl (nonaflate) group onto nucleophiles such as alcohols and amines. The mechanism of sulfonylation involves the nucleophilic attack of the alcohol or amine on the electrophilic sulfur atom of the sulfonyl fluoride. This is followed by the displacement of the fluoride ion, which is a good leaving group in this context. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile and facilitate the reaction. The resulting nonaflates are excellent leaving groups in subsequent nucleophilic substitution and cross-coupling reactions, often exhibiting greater stability and reactivity than the more common tosylates or triflates. The sulfonylation of lysine residues in proteins by sulfonyl fluorides has been studied, with proposed mechanisms involving either direct substitution of the fluorine atom or an elimination-addition pathway.

Fluoride Transfer: Although NfF's primary role is as a sulfonylation agent, it can also serve as a source of fluoride for nucleophilic fluorination reactions. This typically occurs in a two-step process. First, an alcohol is converted to a nonaflate. Then, in the presence of a fluoride source, the nonaflate group can be displaced by a fluoride ion in a nucleophilic substitution reaction. This demonstrates an indirect fluoride transfer where the sulfonyl fluoride acts as an activator for the hydroxyl group, converting it into a good leaving group that can then be substituted by fluoride.

Reactivity Profiles of this compound under Varying Chemical Environments

The reactivity of this compound (CF₃CF₂CFHCF₃) is largely dictated by the presence of a single, secondary hydrogen atom, which makes the C-H bond the primary site for chemical transformations. The high electronegativity of the surrounding fluorine atoms significantly influences the reactivity of this bond. The reactivity of hydrofluoroalkanes like this compound is generally low, making them suitable for applications requiring chemical inertness. However, under specific conditions, they can undergo reactions such as dehydrofluorination.

The stability of hydrofluoroalkanes is attributed to the strength of the C-F and C-C bonds. The C-H bond, being weaker in comparison, is the most likely point of attack. The reactivity of this C-H bond can be exploited in catalytic systems to introduce functionality. For instance, dehydrofluorination of hydrofluoroalkanes can be achieved using catalysts to yield fluoroolefins, which are valuable intermediates in chemical synthesis. This process involves the cleavage of both a C-H and a C-F bond.

The acidity of the hydrogen atom in this compound is enhanced by the electron-withdrawing effects of the nine fluorine atoms. This facilitates the abstraction of the proton by a base, leading to the formation of a carbanion. The stability of the resulting perfluorinated carbanion is a key factor in the reactivity of the parent compound. Perfluorinated carbanions are recognized as reactive intermediates in fluorocarbon chemistry and their formation can be achieved through the deprotonation of hydrofluorocarbons. acs.org

The reactivity of this compound under different chemical environments can be summarized as follows:

Chemical EnvironmentExpected ReactivityProducts
Strong Acids Generally stable, protonation is unlikely due to the electron-withdrawing nature of the fluorine atoms.No significant reaction expected under normal conditions.
Strong Bases Deprotonation at the C-H position to form a nonafluorobutyl carbanion.Nonafluorobutyl anion, which can then react with electrophiles.
Free Radical Initiators Homolytic cleavage of the C-H bond to form a nonafluorobutyl radical.Nonafluorobutyl radical, which can participate in radical chain reactions.
Catalytic Systems C-H bond activation or dehydrofluorination.Functionalized nonafluorobutanes or nonafluorobutenes.

Chemical Transformations and Derivatization Strategies for this compound

The chemical transformations of this compound primarily revolve around the functionalization of its C-H bond. These transformations open avenues for the synthesis of a variety of fluorinated derivatives.

Synthesis of Novel Fluorinated Compounds Utilizing this compound as a Reagent

While direct, widespread use of this compound as a reagent is not extensively documented, its potential lies in the generation of the nonafluorobutyl carbanion or radical, which can then be used to introduce the nonafluorobutyl group into other molecules.

Generation and Reactions of the Nonafluorobutyl Anion:

Treatment of this compound with a strong base leads to the formation of the corresponding carbanion. This perfluorinated carbanion is a potent nucleophile and can react with various electrophiles to form new C-C or C-heteroatom bonds. The stability of fluorinated carbanions is influenced by the arrangement of fluorine atoms. siue.edu

ElectrophileProduct Type
Alkyl halidesAlkylated nonafluorobutanes
Carbonyl compoundsNonafluorobutyl-substituted alcohols
Silyl halidesSilylated nonafluorobutanes
DisulfidesNonafluorobutyl thioethers

Free Radical Reactions:

The C-H bond in this compound can undergo homolytic cleavage in the presence of radical initiators or under photochemical conditions to generate the nonafluorobutyl radical. This radical can then participate in various radical reactions, such as addition to alkenes or aromatic substitution, to yield a range of fluorinated compounds.

Catalytic Applications of Nonafluorobutane Derivatives in Organic Synthesis

Derivatives of nonafluorobutane, particularly those that are more readily synthesized from other starting materials, have found significant applications as catalysts in organic synthesis. These derivatives often leverage the strong electron-withdrawing nature and stability of the nonafluorobutyl group to enhance catalytic activity and selectivity.

Nonafluorobutanesulfonic Acid (NfOH) and its Derivatives:

Nonafluorobutanesulfonic acid and its derivatives, such as nonafluorobutanesulfonyl fluoride (NfF) wikipedia.org and nonafluorobutanesulfonyl chloride, are powerful tools in organic synthesis.

Nonafluorobutanesulfonic acid (NfOH) is a superacid that can be used as a catalyst in various acid-catalyzed reactions. Its high acidity and thermal stability make it an effective catalyst for reactions such as esterification, Friedel-Crafts reactions, and rearrangements. The use of perfluorosulfonic acids as heterogeneous catalysts is also an area of active research. utwente.nlmdpi.com

Nonafluorobutanesulfonyl fluoride (NfF) is a versatile reagent for the introduction of the nonafluorobutanesulfonyl (nonaflate, Nf) group. wikipedia.org Nonaflates are excellent leaving groups, making them valuable in cross-coupling reactions. Aryl and vinyl nonaflates, prepared from phenols and ketones respectively, readily participate in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Nonafluorobutanesulfonyl chloride is another important derivative used for the preparation of sulfonamides and sulfonate esters. thsci.comd-nb.infochemspider.com

The catalytic applications of these derivatives are summarized in the table below:

Catalyst/ReagentApplicationReaction Type
Nonafluorobutanesulfonic acid (NfOH)Acid catalysisEsterification, Friedel-Crafts, Isomerization
Nonafluorobutanesulfonyl fluoride (NfF)Preparation of nonaflatesCross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)
Aryl/Vinyl NonaflatesElectrophiles in cross-couplingC-C and C-Heteroatom bond formation
Nonafluorobutanesulfonyl chlorideSulfonylation agentSynthesis of sulfonamides and sulfonate esters

The development of catalysts derived from nonafluorobutane highlights the importance of highly fluorinated structures in modern organic synthesis, providing tools for the construction of complex molecules with enhanced properties.

Computational and Theoretical Chemistry of 2h Nonafluorobutane

Quantum Chemical Characterization of 2H-Nonafluorobutane and Related Fluorocarbons

Quantum chemical calculations offer a powerful lens to inspect the intrinsic properties of molecules at the atomic level. For this compound, these methods elucidate the distribution of electrons, the stability of different spatial arrangements, and the nature of its chemical bonds, which are governed by the strong electronegativity of fluorine atoms.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. In molecular orbital (MO) theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. wikipedia.orgnumberanalytics.com Calculations for this compound are typically performed using Density Functional Theory (DFT) or ab initio methods like Hartree-Fock. colby.edufortunejournals.com These calculations reveal the energy and composition of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. numberanalytics.comsolubilityofthings.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. ijcce.ac.ir For this compound, the high density of electronegative fluorine atoms significantly lowers the energy of its molecular orbitals. A typical DFT calculation (e.g., using the B3LYP functional and a 6-311G(d,p) basis set) would yield the energies of these frontier orbitals. ijcce.ac.ir Visualizing these orbitals shows the HOMO is generally localized around the less-electronegative C-H and C-C bonds, while the LUMO is distributed across the C-F antibonding regions.

Table 1: Representative Output of Electronic Structure Calculation for this compound

Calculated PropertyDescriptionTypical Predicted Value/Representation
Energy of HOMOEnergy of the Highest Occupied Molecular Orbital-8.5 to -9.5 eV
Energy of LUMOEnergy of the Lowest Unoccupied Molecular Orbital+1.0 to +2.0 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO~10.5 eV
Dipole MomentMeasure of the net molecular polarity~2.0 - 2.5 Debye
Electron Density MapShows the spatial distribution of electronsHigh density around F atoms, lower around H atom

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. nih.gov For this compound (CF₃-CF₂-CH₂-CF₃), rotation around the central C2-C3 single bond generates different conformers. The potential energy surface (PES) can be mapped by systematically rotating this dihedral angle and performing a geometry optimization at each step to find the minimum energy for that constrained geometry. fiveable.meqcware.comgmu.edu

The primary conformers of interest are the anti conformation, where the bulky CF₃ groups are positioned 180° apart, and the gauche conformations, where they are approximately 60° apart. Due to steric hindrance between the large, electron-rich CF₃ groups, the anti conformer is expected to be the global energy minimum. gmu.edu The energy difference between the anti and gauche forms and the rotational energy barriers can be quantified through these calculations. qcware.com Methods like MMFF94 or UFF force fields can provide a quick initial scan, while more accurate energies are obtained from DFT or other quantum chemical methods. avogadro.cc

Table 2: Predicted Relative Energies of this compound Conformers

ConformerC1-C2-C3-C4 Dihedral AngleRelative Energy (kJ/mol)Description
Anti~180°0.0 (Global Minimum)Most stable conformer with minimal steric hindrance.
Gauche~±60°5 - 8Less stable due to steric repulsion between CF₃ groups.
Eclipsed (Transition State)~120°15 - 20Energy maximum, represents barrier to rotation.
Eclipsed (Transition State)~0°> 25Highest energy barrier due to direct eclipsing of CF₃ groups.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. github.io Quantum chemical calculations are essential for predicting these spectra and assigning specific absorption bands to particular molecular motions. ijcmas.comscifiniti.com The process begins with a geometry optimization to find the lowest energy structure, followed by a frequency calculation. ekb.eg This calculation solves for the normal modes of vibration, their corresponding frequencies (wavenumbers), and their IR and Raman intensities. nih.govnih.gov

For this compound, the vibrational spectrum is complex but contains characteristic peaks. The C-F stretching modes are typically the most intense in the IR spectrum and appear at high wavenumbers (around 1100-1400 cm⁻¹). The C-H stretching vibration appears around 2900-3000 cm⁻¹. Other modes, such as C-C stretching, and various bending and torsional modes, occur at lower frequencies. Theoretical predictions allow for a detailed assignment of each experimental peak to a specific atomic motion, which is critical for structural confirmation and analysis. smu.edu

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected IR IntensityExpected Raman Activity
C-H Stretch2950 - 3050MediumStrong
CH₂ Scissor1400 - 1450MediumWeak
C-F Asymmetric/Symmetric Stretches1100 - 1400Very StrongMedium
C-C Stretches800 - 1000Medium-WeakStrong
CF₃ Deformation/Rocking500 - 750StrongMedium
Skeletal Bending/Torsion< 500WeakMedium

Molecular Dynamics Simulations of this compound Systems

While quantum chemistry focuses on the properties of single molecules, molecular dynamics (MD) simulations are used to study the collective behavior of large ensembles of molecules over time. arxiv.org MD simulations model the movements of atoms and molecules based on a classical force field, which defines the potential energy of the system as a function of atomic positions. researchgate.net This approach is invaluable for investigating the bulk properties, solvent interactions, and aggregation of this compound.

Understanding how this compound interacts with its environment is key to its application as a solvent or in foam blowing. researchgate.netresearchgate.net MD simulations can model this compound as a solute within a "fluorinated medium," such as a perfluorocarbon solvent like perfluorohexane. In these simulations, a box containing hundreds or thousands of solvent and solute molecules is prepared, and their trajectories are calculated over nanoseconds. slideshare.net

Analysis of these simulations focuses on understanding the structure of the solvent around the solute molecule. This is often done by calculating the radial distribution function, g(r), which describes the probability of finding a solvent molecule at a certain distance from the solute. Selective interactions, where specific parts of the solute (e.g., the hydrocarbon CH₂ group) attract or repel solvent molecules differently than other parts (e.g., the perfluorinated CF₃ groups), can be identified. nih.govrsc.org These simulations provide insights into solubility, miscibility, and the microscopic forces driving these phenomena. slideshare.net

The bulk properties of liquid this compound are governed by the intermolecular forces between its molecules. libretexts.org These forces are primarily electrostatic in nature and include London dispersion forces and dipole-dipole interactions. unizin.orgpurdue.edu Given its structure, this compound has a significant permanent dipole moment, leading to notable dipole-dipole attractions. savemyexams.com The large, polarizable fluorine atoms also contribute to strong dispersion forces. sydney.edu.au

MD simulations can be used to investigate how these forces lead to aggregation or clustering in the liquid phase. By analyzing the trajectories, one can observe the formation and lifetime of molecular clusters. researchgate.net The potential of mean force (PMF) between two or more this compound molecules can be calculated to quantify the energetic favorability of them coming together. This is particularly relevant for understanding processes like nucleation, which is the initial step in foam formation where HFC-365mfc is used as a blowing agent. researchgate.net

Table 4: Intermolecular Forces in this compound Systems

Type of ForceOriginRelative Strength in this SystemSignificance
London Dispersion ForcesTemporary fluctuations in electron clouds.StrongA dominant force due to the large number of electrons and high polarizability of fluorine atoms.
Dipole-Dipole InteractionsAttraction between permanent molecular dipoles.Moderate-StrongArises from the asymmetric distribution of electronegative F atoms and the C-H bond, contributing significantly to cohesion.
Hydrogen BondingN/A (No H bonded to F, O, or N).NoneThis compound cannot act as a hydrogen bond donor.

Theoretical Studies on Reaction Pathways and Energetics

Theoretical studies are crucial for understanding the complex reactions of fluorinated butanes. Computational chemistry allows for the exploration of potential energy surfaces, helping to identify likely reaction mechanisms, intermediates, and the energy required for reactions to occur. For a molecule like this compound, key areas of theoretical investigation would include the breaking of its various chemical bonds.

Computational Elucidation of Transition States in this compound Reactions

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The elucidation of these states is fundamental to understanding reaction mechanisms and rates. For this compound, reactions would likely involve the breaking of C-C, C-F, or C-H bonds.

Computational methods, particularly Density Functional Theory (DFT), are the standard tools for locating and characterizing transition states. These calculations would determine the geometry of the transition state and its energy, which corresponds to the activation energy barrier of the reaction. However, specific studies detailing the transition state structures for reactions of this compound are not found in the reviewed literature. A thesis mentioning the dehydrohalogenation of 1,1,1,2,2,3,4,4,4-nonafluorobutane suggests the occurrence of a transition state but does not provide computational details on its structure or energetics. scholaris.ca

Prediction of Dissociation Pathways and Energy Barriers for Fluorinated Butanes

The dissociation of a molecule involves the breaking of its chemical bonds. For this compound, several primary dissociation pathways can be hypothesized, each with a corresponding energy barrier that must be overcome. These pathways include:

C-H Bond Dissociation: Breaking the single C-H bond to form a nonafluorobutyl radical and a hydrogen atom.

C-F Bond Dissociation: Cleavage of one of the nine C-F bonds, which are known for their high strength.

C-C Bond Dissociation: Fragmentation of the carbon backbone.

Computational models can predict the energy required for each of these dissociation pathways. While general principles of physical organic chemistry suggest that C-C and C-H bonds are typically weaker than C-F bonds, precise, computationally derived energy barriers for this compound are not documented in available research. Therefore, a data table of specific dissociation energy barriers cannot be provided.

Development of Advanced Computational Models for Per- and Polyfluorinated Systems

The study of per- and polyfluorinated compounds like this compound benefits from the continuous development of more sophisticated computational models. These advanced models aim to improve the accuracy of predictions for the properties and reactivity of these environmentally significant molecules.

Key areas of development include:

Improved Functionals in DFT: Creating new functionals that better account for the electron correlation effects in highly fluorinated systems.

Multi-scale Modeling: Combining quantum mechanical methods for the reactive site with molecular mechanics for the larger environment to study these molecules in more complex systems, such as in solution or at interfaces.

Machine Learning Potentials: Utilizing machine learning to develop force fields that can accurately and efficiently simulate the dynamics of large systems of polyfluorinated molecules over longer timescales.

While these advanced models are being developed and applied to the broader class of per- and polyfluoroalkyl substances (PFAS), their specific application to generate detailed data for this compound has not been reported in the surveyed scientific literature.

Environmental Chemistry and Atmospheric Fate of 2h Nonafluorobutane

Global Warming Potential (GWP) Assessment for 2H-Nonafluorobutane and Related Fluorocarbons

Fluorinated compounds are potent greenhouse gases, and their impact on climate change is quantified using the Global Warming Potential (GWP) metric.

The Global Warming Potential (GWP) is an index that quantifies the relative radiative impact of a pulse emission of a greenhouse gas compared to an equal mass emission of carbon dioxide (CO₂) over a specific time horizon. ipcc.chcolorado.edu The 100-year time horizon is the most commonly used standard, as established by the Intergovernmental Panel on Climate Change (IPCC). colorado.educopernicus.org

The determination of a GWP value involves two key factors:

Radiative Forcing: This measures the ability of a gas to absorb infrared radiation, thereby trapping heat in the atmosphere. ipcc.chcarbonkit.net It is calculated based on the gas's infrared absorption spectrum. Fluorinated gases are particularly effective at absorbing radiation in the "atmospheric window," a region of the electromagnetic spectrum where CO₂ and water vapor are largely transparent.

Atmospheric Lifetime: This determines how long the gas persists in the atmosphere before being removed by chemical or physical processes. chartsbin.com A longer lifetime allows the gas to exert a warming influence over a greater period.

The GWP is calculated as the time-integrated radiative forcing of the gas divided by the time-integrated radiative forcing of CO₂ over the chosen time horizon. carbonkit.net The IPCC regularly assesses and publishes GWP values based on the latest scientific understanding of atmospheric chemistry and physics. ipcc.chepa.gov

Fluorinated greenhouse gases (F-gases), including HFCs like this compound, PFCs, and sulfur hexafluoride (SF₆), make a significant contribution to anthropogenic radiative forcing, despite their relatively low atmospheric concentrations compared to CO₂. europa.euwmo.int Their high GWP values mean that even small emissions can have a substantial impact on the climate system. epa.gov

Table 2: Global Warming Potentials (100-Year Time Horizon) of Selected Fluorocarbons This table is interactive. You can sort and filter the data.


Ozone Depletion Potential (ODP) Evaluation of Fluorinated Compounds

The ozone depletion potential (ODP) of a chemical compound is a relative measure of its effectiveness in degrading the stratospheric ozone layer. This metric is benchmarked against trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.

Comparative Analysis with Chlorinated and Brominated Ozone-Depleting Substances

In stark contrast to HFCs, older classes of halogenated hydrocarbons, namely chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), have significant ODP values due to the presence of chlorine. parcs.ch For instance, HCFC-141b, the compound that HFC-365mfc was designed to replace, has a notable ODP because it contributes to stratospheric ozone depletion. consensus.appunfccc.int CFCs, such as CFC-11, were found to be even more damaging. The Montreal Protocol initiated the phase-out of these substances, leading to the introduction of alternatives like HFCs. britannica.comparcs.ch While HFCs solve the problem of ozone depletion, they are recognized as potent greenhouse gases and are regulated under different international agreements, such as the Kyoto Protocol and its Kigali Amendment. parcs.chccacoalition.org

Table 1: Comparative Ozone Depletion Potential (ODP) of Selected Compounds

Compound ClassSpecific CompoundFormulaOzone Depletion Potential (ODP)
Hydrofluorocarbon (HFC)This compound (HFC-365mfc)CF₃CH₂CF₂CH₃0 sabtechmachine.comunfccc.int
Hydrofluorocarbon (HFC)1,1,1,3,3-Pentafluoropropane (HFC-245fa)CF₃CH₂CHF₂0 sabtechmachine.com
Hydrochlorofluorocarbon (HCFC)Dichlorofluoroethane (HCFC-141b)C₂H₃Cl₂F>0 (Significant) consensus.app
Chlorofluorocarbon (CFC)Trichlorofluoromethane (CFC-11)CCl₃F1 (Reference Value) parcs.ch

Environmental Transport and Distribution Modeling of Fluorinated Species

The environmental journey of fluorinated compounds like this compound from their emission sources to their ultimate sinks is governed by complex transport and partitioning processes.

Atmospheric Transport Phenomena and Long-Range Dispersion

Once released into the troposphere, HFCs like this compound are subject to atmospheric transport and long-range dispersion. parcs.ch Emissions primarily occur through leakage from applications such as foam blowing, refrigeration, and air conditioning systems. naturvardsverket.se These compounds are relatively stable and can have atmospheric lifetimes ranging from years to decades, allowing them to become well-mixed in the atmosphere and transported far from their original sources. britannica.comccacoalition.org For example, atmospheric measurements have detected HFC-365mfc over Europe, with models tracing its origins to industrial source regions in northern Italy and eastern France. parcs.ch This long-range transport capability is a key factor in the global distribution of these synthetic gases. mit.edu

Mechanisms of Environmental Deposition and Partitioning

The removal of fluorinated species from the atmosphere occurs through chemical degradation and physical deposition processes. ipcc.ch The primary atmospheric sink for HFCs is reaction with hydroxyl (OH) radicals. fluorocarbons.org The resulting degradation products and any remaining parent compound can be removed from the atmosphere via wet deposition (washout by precipitation) and dry deposition. ipcc.ch

The partitioning of a compound between air, water, and soil is influenced by its physical-chemical properties, such as its Henry's Law Constant (HLC). A lower HLC indicates higher water solubility and a greater tendency to partition into aquatic systems. For instance, research on related fluorinated compounds shows that the presence of functional groups like ethoxy or hydroxyl groups influences their HLC and, therefore, their environmental partitioning behavior. Compounds with lower volatility may pose a greater risk to groundwater, while more volatile compounds persist in the atmosphere.

Environmental Fate of Per- and Polyfluoroalkyl Substances (PFAS) Precursors

This compound is classified as a polyfluoroalkyl substance (PFAS). synquestlabs.com Within the vast family of PFAS, "precursor" compounds are those that can transform or degrade in the environment to form highly persistent terminal PFAS, such as perfluorocarboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). umweltbundesamt.demst.dk

The atmospheric degradation of PFAS precursors is a significant indirect source of persistent PFCAs in the environment, including in remote locations. mit.edu Fluorotelomer alcohols (FTOHs), for example, are well-studied precursors that undergo photochemical reactions in the atmosphere to form a series of intermediate products that ultimately yield PFCAs. mit.eduumweltbundesamt.de

Applications and Industrial Relevance of 2h Nonafluorobutane Non Medical Focus

2H-Nonafluorobutane as a Specialized Solvent in Chemical Processes

Solvents are crucial in the chemical industry, acting as media for chemical reactions, cleaning agents, and carriers for active substances. foodcom.pl Organic solvents, which contain carbon atoms, are widely used, and their properties, such as polarity and volatility, determine their specific applications. foodcom.pl this compound's distinct properties position it as a specialized solvent in demanding chemical processes.

The stability of this compound makes it a useful solvent in various chemical reactions. Its high thermal stability and low reactivity allow it to dissolve a wide array of compounds without interfering in the reactions themselves. This inertness is particularly valuable in syntheses where the solvent must not participate in the reaction pathway.

A significant application of nonafluorobutane derivatives is found in modern organic synthesis, particularly in cross-coupling reactions. Nonafluorobutanesulfonates (nonaflates), which are derived from nonafluorobutane sulfonic acid, have emerged as practical and highly stable alternatives to the more commonly used triflates. rsc.org In procedures like the Buchwald-Hartwig amination, a cornerstone of pharmaceutical and materials chemistry for forming carbon-nitrogen bonds, nonaflates serve as excellent leaving groups. rsc.org They are noted to be more stable than triflates, making them easier to handle and store for longer periods, and are less prone to hydrolysis and other side reactions that can reduce the yield and purity of the desired product. rsc.org

Beyond its role as a passive solvent, this compound serves as a key reagent and building block in the synthesis of advanced fluorinated materials. It is used in the production of specialty chemicals such as fluoropolymers and fluorinated surfactants. researchgate.net

Fluorinated materials are critical in modern technology due to their exceptional chemical and thermal stability. researchgate.netnih.gov The incorporation of perfluoroalkyl groups, such as that derived from nonafluorobutane, imparts unique properties to polymers and surfactants. nih.gov These properties include:

Enhanced Stability : The carbon-fluorine bond is exceptionally strong and stable, leading to materials with high resistance to chemical attack and thermal degradation. nih.gov

Surface Activity : Fluorinated surfactants exhibit superior surface activity, meaning they are highly effective at reducing surface tension. This makes them valuable as wetting agents, emulsifiers, and dispersants in various industrial formulations. researchgate.net

Hydrophobicity and Lipophobicity : Surfaces treated with fluoropolymers repel both water and oils, a property utilized in stain-repellent textiles and grease-proof coatings for paper. nih.gov

The development of new materials is increasingly driven by advanced computational methods and artificial intelligence. idtechex.commicrosoft.com Materials informatics uses machine learning to screen and discover novel materials, including polymers and composites, for specific applications, accelerating the innovation cycle. idtechex.comcas.org

Innovation and Development of New Fluorinated Technologies

The strategic incorporation of fluorinated moieties into molecules is a cornerstone of modern materials science, enabling the development of technologies with enhanced performance and stability. This compound, as a partially fluorinated short-chain compound, and its derivatives are integral to this innovation, serving as versatile building blocks for a new generation of fluorinated materials. sigmaaldrich.comhilarispublisher.com The development is largely driven by an industry-wide initiative to create high-performance, sustainable alternatives to older, long-chain per- and poly-fluoroalkyl substances (PFAS). semiconductors.org

A primary role for these C4-based fluorinated compounds is as synthetic building blocks. sigmaaldrich.com The introduction of a nonafluorobutyl group into a larger molecular structure can significantly modulate key physical and chemical properties, including thermal stability, reactivity, and surface energy. sigmaaldrich.com This principle is actively applied in the formulation of advanced polymers, coatings, and specialized fluids for various non-medical industrial sectors.

Advanced Polymer and Coating Development

A significant area of innovation is the synthesis of novel fluoropolymers and coatings. Research has shifted towards using short-chain PFAS, such as those derived from a C4 backbone, in response to concerns about the persistence and bioaccumulation of traditional long-chain (C8 and longer) compounds. researchgate.netmst.dk These newer materials are designed to offer comparable or superior performance with a more favorable environmental profile.

Key research findings indicate that fluorinated polymers containing short perfluorobutyl groups in their side chains can exhibit excellent hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. researchgate.net This makes them ideal for creating advanced surfaces that are, for example, self-cleaning or stain-resistant. researchgate.net Innovation in this field focuses on precisely tuning the surface properties and degradation characteristics by modifying the "spacer" structures that link the fluorinated side chains to the main polymer backbone. researchgate.net Furthermore, research has demonstrated that multi-branched thiols bearing ultra-short fluorinated alkyl groups can create omniphobic self-assembled monolayers, representing a viable substitute for long-chain perfluoroalkanes in surface coatings. researchgate.net

FeatureFindingApplication RelevanceSource
Chain Length Polymers with short (≤C6) fluorocarbon side chains exhibit good degradability.Development of more environmentally sustainable fluoropolymers. researchgate.net
Surface Properties Incorporation of perfluorobutyl groups creates surfaces with low surface tension.Formulation of hydrophobic and oleophobic coatings for stain and water resistance. researchgate.net
Structural Design Multi-branched thiols with short fluoroalkyl groups can form stable, omniphobic monolayers.Creation of high-performance, durable surface coatings as alternatives to long-chain compounds. researchgate.net

Innovation in Synthesis and Advanced Materials

Beyond polymers, nonafluorobutane derivatives are pivotal in the creation of other advanced materials. For instance, derivatives such as nonafluorobutane-1-sulfonate are key components in the synthesis of novel ionic liquids. justia.comnd.edugoogleapis.comgoogle.com Ionic liquids are salts that are liquid at low temperatures and are considered a transformative class of materials for applications requiring high thermal stability and ionic conductivity, such as in advanced batteries and supercapacitors. nih.gov

Patents reveal the use of 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate in creating dimeric and protonated dimeric ionic liquids specifically designed to enhance the performance and durability of catalysts in polymer electrolyte membrane fuel cells (PEMFCs). justia.comnd.edu These specialized ionic liquids improve catalyst activity by preventing oxide formation and water adsorption on the catalyst surface. nd.edu This represents a significant technological advancement for clean energy systems.

The semiconductor industry has also seen a shift towards using shorter-chain PFAS alternatives. semiconductors.org Perfluorobutane sulfonic acid (PFBS) and its derivatives have been identified as effective substitutes for many applications previously reliant on long-chain compounds. semiconductors.orgnih.gov Recent studies have identified perfluorobutane sulfonamido derivatives as an emerging class of fluorosurfactants used in semiconductor manufacturing. nih.gov

Derivative of NonafluorobutaneInnovative TechnologyPotential ApplicationSource
Nonafluorobutane-1-sulfonate Dimeric Ionic LiquidsCatalyst promoters for Polymer Electrolyte Membrane Fuel Cells (PEMFCs). justia.comnd.edu
Nonafluorobutane-1-sulfonyl imides Ionic LiquidsAdvanced electrolytes for energy storage devices. googleapis.comnih.gov
Perfluorobutane Sulfonic Acid (PFBS) Derivatives FluorosurfactantsMaterials for photolithography and other processes in semiconductor manufacturing. semiconductors.orgnih.gov

The continuous development of new synthesis methods, such as electrochemical fluorination (ECF) and the use of novel fluorinating reagents, further expands the toolkit for creating these advanced materials. fluorine1.rursc.org These innovations allow for more precise control over the fluorination process, leading to higher yields and the ability to create complex molecules with tailored functionalities for a wide array of industrial applications. fluorine1.ru

Analytical Methodologies for Characterization and Detection of 2h Nonafluorobutane

Spectroscopic Techniques for Molecular Characterization

Spectroscopy is a cornerstone in the structural elucidation of 2H-nonafluorobutane, offering detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. wvu.edu For this compound, various NMR methods are employed:

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to identify and quantify the hydrogen atoms within a molecule. In this compound, the single hydrogen atom produces a characteristic signal in the ¹H NMR spectrum. The chemical shift and splitting pattern of this signal provide information about the electronic environment and neighboring fluorine atoms. wvu.eduhmdb.camlochemie.nl

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. colab.ws Each unique carbon atom in this compound will produce a distinct signal, and the coupling with attached fluorine atoms (¹⁹F) results in complex splitting patterns that aid in structural assignment. wvu.edupublish.csiro.au

¹⁹F NMR Spectroscopy: Given the high fluorine content, ¹⁹F NMR is an indispensable tool for characterizing this compound. It provides detailed information about the different fluorine environments within the molecule. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between different nuclei (e.g., ¹H-¹³C), further confirming the molecular structure of this compound. epa.gov

NMR Data for this compound
Nucleus Expected Observations
¹HA single signal, split by adjacent fluorine atoms.
¹³CMultiple signals corresponding to the four carbon atoms, each split by attached fluorine atoms.
¹⁹FMultiple signals corresponding to the different fluorine environments.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. savemyexams.comlibretexts.org The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. specac.com For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the vibrations of C-F and C-H bonds. epa.gov The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. savemyexams.com The presence and position of these bands confirm the fluorinated nature of the compound. nih.gov The region below 1500 cm⁻¹, known as the fingerprint region, provides a complex and unique pattern that can be used for definitive identification by comparison with a reference spectrum. savemyexams.comspecac.com

Characteristic IR Absorption Bands
Bond Typical Wavenumber Range (cm⁻¹)
C-H stretch2850-3000
C-F stretch1000-1400 savemyexams.com

Mass Spectrometry (MS) Approaches

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. warwick.ac.uk Various MS methods are applicable to the analysis of this compound:

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates volatile compounds before they are detected by a mass spectrometer. tandfonline.comnih.gov This is a primary method for the analysis of volatile fluorocarbons like this compound. researchgate.netresearchgate.net The gas chromatograph separates this compound from other components in a mixture, and the mass spectrometer provides a mass spectrum that can be used for identification. jocpr.com Electron ionization (EI) is a common ionization technique used in GC-MS. google.com

LC-MS/MS: While less common for highly volatile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for the analysis of fluorinated compounds, sometimes after derivatization. sigmaaldrich.comfpc.com.twdeckers.comdiva-portal.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. beilstein-journals.org For this compound (C4HF9), HRMS can confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass. nih.gov The monoisotopic mass of this compound is 219.99345349 Da. nih.gov

Mass Spectrometry Data for this compound
Property Value
Molecular FormulaC4HF9 nih.gov
Molecular Weight220.04 g/mol nih.gov
Monoisotopic Mass219.99345349 Da nih.gov
Common GC-MS IonizationElectron Ionization (EI) google.com

Advanced Spectroscopic Methods in Fluorinated Compound Analysis

The analysis of fluorinated compounds often benefits from advanced and specialized spectroscopic techniques. These methods can provide more detailed structural information or enhanced sensitivity. For instance, tandem mass spectrometry (MS/MS) techniques, often coupled with GC, can be used for fragmentation studies to further confirm the structure of this compound and to detect it at trace levels in complex matrices. nih.gov

Chromatographic Separation Techniques for this compound Analysis

Chromatography is essential for separating this compound from mixtures, a critical step for accurate quantification and identification.

Gas Chromatography (GC) for Volatile Fluorocarbons

Gas chromatography (GC) is the premier separation technique for volatile compounds like this compound. lcservicesltd.co.uk The choice of the GC column and operating conditions is crucial for achieving good separation.

Liquid Chromatography (LC) for Fluorinated Derivatives and Metabolites

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), serves as a cornerstone for the analysis of fluorinated compounds, including the derivatives and potential metabolites of this compound. nih.govnih.gov These techniques are essential for separating complex mixtures of non-volatile compounds prior to their detection and quantification. chromatographyonline.com For fluorinated substances, reverse-phase chromatography is the most common approach, utilizing columns that can effectively interact with these unique molecules. chromatographyonline.comnih.gov

The choice of stationary phase (the column) is critical. While traditional C18 columns are widely used, specialized fluorinated stationary phases, such as those with perfluorophenyl or perfluoroalkyl modifications, can offer enhanced selectivity for organofluorine compounds due to favorable dipole-dipole and fluorophilic interactions. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as acetic or formic acid to improve ionization for mass spectrometry detection. nih.govnih.gov

Detection is most powerfully achieved by coupling the LC system with a mass spectrometer (MS), a technique known as LC-MS. nih.gov Tandem mass spectrometry (LC-MS/MS) is frequently employed for its high sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations (ng/L or ppt (B1677978) levels). tandfonline.comnih.gov This is crucial for identifying and quantifying metabolites, which are often present at much lower levels than the parent compound. jfda-online.com For instance, methods have been developed to quantify various per- and polyfluoroalkyl substances (PFAS) and their metabolites in complex matrices like fish muscle, wastewater, and soil by optimizing sample extraction and LC-MS/MS analysis. nih.govtandfonline.comjfda-online.com

Table 1: Overview of Liquid Chromatography Methods for Fluorinated Compound Analysis

Analytical Technique Stationary Phase (Column) Example Detector Application Focus Reference
UHPLC-MS/MS Reverse-Phase C18 Tandem Mass Spectrometry (MS/MS) Targeted quantification of known PFAS in water, soil, sludge. tandfonline.com tandfonline.com
UPLC-TOF-MS Not Specified Time-of-Flight Mass Spectrometry (TOF-MS) Non-targeted screening for a comprehensive characterization of PFAS contamination. waters.com waters.com
HPLC with Fluorinated Phases Perfluorophenyl, Perfluoroalkyl Mass Spectrometry (MS), UV (PDA) Enhanced selectivity for organofluorine compounds, separation of polar pharmaceuticals. researchgate.net researchgate.net
LC-ESI-MS/MS Reverse-Phase Eclipse Plus C18 Electrospray Ionization Tandem MS Identification and quantification of drug metabolites. nih.gov nih.gov

Advanced Analytical Strategies for Complex Environmental Matrices

The monitoring of fluorinated compounds like this compound and its transformation products in the environment relies on two primary analytical strategies: targeted and non-targeted analysis. epa.gov

Targeted analysis focuses on a specific, predefined list of known analytes. epa.gov This approach utilizes methods, typically involving tandem quadrupole mass spectrometers, that are optimized for maximum sensitivity and selectivity for the target compounds. waters.com Analytical standards are required for each compound to ensure accurate quantification. epa.gov While targeted methods provide excellent sensitivity with low limits of detection, their primary limitation is that they only see what they are looking for; any unknown derivatives, metabolites, or novel fluorinated pollutants not on the target list will be missed. waters.comchromatographyonline.com

Non-targeted analysis (NTA) , in contrast, aims to identify all detectable known and unknown compounds within a sample. epa.gov This strategy employs high-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, which can determine the accurate mass of thousands of compounds in a single run. waters.comepa.gov This allows for the discovery of new or unexpected fluorinated compounds and transformation products that would be invisible to targeted methods. chromatographyonline.com While powerful for discovery, NTA methods are generally less sensitive than targeted methods and quantification can be more challenging, sometimes relying on semi-quantification against structurally similar compounds when authentic standards are unavailable. epa.govchromatographyonline.com A study on wastewater from electronics fabrication facilities demonstrated this power, quantifying 12 target PFAS while also detecting 133 non-target homologues, which constituted the bulk of the total PFAS concentration. acs.org

Table 2: Comparison of Targeted and Non-Targeted Analytical Strategies

Feature Targeted Analysis Non-Targeted Analysis (NTA) Reference
Goal Quantify a predefined list of specific compounds. Identify all detectable compounds (knowns and unknowns). epa.gov
Primary Technology Tandem Quadrupole Mass Spectrometry (e.g., UPLC-QqQ-MS/MS). High-Resolution Mass Spectrometry (e.g., UPLC-Q-Exactive-HRMS). epa.govnih.gov
Sensitivity Very high; lower detection limits. Generally lower than targeted methods. chromatographyonline.com
Scope Narrow; only detects compounds on the target list. Broad; can discover novel or unexpected compounds. waters.comchromatographyonline.com
Quantification Requires authentic standards for accurate quantification. Can be semi-quantitative if standards are unavailable. epa.gov
Cost & Time Generally less expensive and faster per sample for a small list of analytes. More expensive and time-consuming, especially data analysis. chromatographyonline.com

Isotopic tracer analysis is a powerful tool for elucidating the transformation pathways and reaction mechanisms of chemical compounds, including fluorinated substances. ias.ac.inwur.nl This technique involves using molecules in which one or more atoms have been replaced by an isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), or carbon-12 (¹²C) with carbon-13 (¹³C). ias.ac.innih.gov These isotopically labeled molecules act as tracers, allowing researchers to follow their path through a chemical or biological process without significantly altering the chemical properties of the molecule. ias.ac.in

By tracking the labeled atoms from the reactant to the product, scientists can determine which bonds are broken and formed during a reaction, providing direct evidence for a proposed mechanism. ias.ac.in For example, isotopic data for carbon and hydrogen were used to investigate the initial steps of anaerobic benzene (B151609) biodegradation, with the results suggesting different initial reaction mechanisms were at play under different microbial conditions. nih.gov

In the context of environmental analysis of compounds like this compound, stable isotope tracers are fundamental to the isotope dilution method. epa.gov In this quantitative technique, a known concentration of an isotopically labeled analog of the target analyte is added to the sample before extraction and processing. epa.gov Because the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, any loss of analyte during these steps can be corrected for by measuring the recovery of the labeled standard. This approach significantly improves the accuracy and precision of quantification, especially in complex environmental matrices where matrix effects can suppress or enhance the instrument's signal. epa.gov

Table 3: Common Stable Isotopes and Their Role in Mechanistic Studies

Isotope Labeled Atom Common Analytical Technique Application in Reaction Studies Reference
Deuterium (²H) Hydrogen Mass Spectrometry (MS), NMR Spectroscopy Tracing hydrogen transfer reactions, determining kinetic isotope effects. ias.ac.innih.gov
Carbon-13 (¹³C) Carbon Mass Spectrometry (MS), NMR Spectroscopy Elucidating metabolic pathways, tracking carbon backbones in degradation. wur.nlnih.gov
Nitrogen-15 (¹⁵N) Nitrogen Mass Spectrometry (MS), NMR Spectroscopy Following the fate of nitrogen-containing compounds and metabolites. nih.gov
Oxygen-18 (¹⁸O) Oxygen Mass Spectrometry (MS) Monitoring oxygen transfer, hydrolysis, and oxidation reactions. nih.gov

Data Processing and Chemometric Approaches in Analytical Chemistry

The advanced analytical instruments used to study fluorinated compounds, especially HRMS in non-targeted analysis, generate vast and complex datasets. frontiersin.org Extracting meaningful chemical information from this raw data is a significant challenge that requires sophisticated data processing and chemometric techniques. mdpi.comnih.gov Chemometrics applies mathematical and statistical methods to design optimal experiments, and to analyze and interpret chemical data. mdpi.com

Initial data processing for LC-MS data involves several steps, including baseline correction, peak detection to identify ion signals, and peak alignment to correct for shifts in retention time between different samples. nih.gov For NTA of PFAS, specialized workflows have been developed to automate the search for potential fluorinated compounds by looking for characteristic mass defects and isotopic patterns associated with fluorine. nih.gov

Once processed, chemometric methods are employed to analyze the data. Principal Component Analysis (PCA) is a widely used unsupervised technique that reduces the dimensionality of complex datasets, allowing for the visualization of patterns and groupings among samples. mdpi.comiu.edu It can help identify outliers or distinguish between samples from different sources based on their chemical profiles. mdpi.com Other methods, such as Partial Least Squares (PLS) regression, are supervised techniques used to build predictive models, for example, to correlate spectral data with the concentration of a compound. mdpi.com These approaches are essential for identifying biomarkers of exposure or tracking the progress of a chemical reaction in a complex system. iu.edu The combination of Raman spectroscopy with chemometrics, for instance, has been shown to be effective in distinguishing between different PFAS compounds and their isomers. spectroscopyonline.com

Table 4: Selected Chemometric Techniques in Chemical Analysis

Technique Type Primary Function Example Application Reference
Principal Component Analysis (PCA) Unsupervised Pattern Recognition Reduces data dimensionality; visualizes sample groupings and outliers. Distinguishing between different PFAS isomers based on spectral data; identifying unique VOC profiles for disease detection. mdpi.comiu.eduspectroscopyonline.com
Partial Least Squares (PLS) Regression Supervised Regression Creates predictive models correlating analytical data (e.g., spectra) to a response variable (e.g., concentration). Building a calibration model to determine the concentration of a compound in a complex mixture. mdpi.commdpi.com
Hierarchical Cluster Analysis (HCA) Unsupervised Pattern Recognition Groups similar samples together into a dendrogram based on their measured variables. Classifying environmental samples based on their pollutant profiles. frontiersin.org
Multivariate Curve Resolution (MCR) Signal Resolution Deconvolutes overlapping signals to extract the pure signal of each chemical component in a mixture. Resolving co-eluting peaks in chromatography; analyzing reaction kinetics in complex samples. mdpi.com

Regulatory Frameworks and Policy Implications for Fluorinated Butanes

National and International Environmental Regulations Pertaining to Fluorinated Compounds

The regulation of fluorinated compounds like 2H-nonafluorobutane is driven by their potential environmental impacts, particularly their contribution to global warming and their classification within the broader group of per- and polyfluoroalkyl substances (PFAS).

Policies and Programs Governing Greenhouse Gas Emissions

Fluorinated greenhouse gases (F-gases), including hydrofluorocarbons (HFCs) like this compound, are potent greenhouse gases with high global warming potentials (GWPs). umweltbundesamt.demdpi.com Although they currently account for about 2.5% of the European Union's total greenhouse gas emissions, their warming potential can be thousands of times greater than that of carbon dioxide. umweltbundesamt.deeuropa.eu Initially introduced as replacements for ozone-depleting substances (ODS), their contribution to the greenhouse effect has led to the establishment of significant international and national regulations. europa.eu

Globally, the Kyoto Protocol was one of the first major international agreements to include F-gases in its basket of regulated greenhouse gases. umweltbundesamt.de More recently, the 2016 Kigali Amendment to the Montreal Protocol established a global phase-down of HFC production and consumption. unep.orgstate.gov This amendment aims to reduce HFC use by 80-85% by the late 2040s, which is expected to avoid up to 0.5°C of global temperature rise by 2100. state.govunep.orgrapidtransition.org

Specific regional and national policies include:

European Union: The EU has implemented stringent F-gas Regulations, most recently Regulation (EU) 2024/573, which repeals the 2014 version. umweltbundesamt.deeuropa.eu This regulation establishes a quota system to progressively reduce the quantity of HFCs placed on the market, aiming for a complete phase-out by 2050. umweltbundesamt.deeuropa.eueuropa.eu It also includes measures to prevent emissions through leak checks, recovery, and training, and it restricts the use of high-GWP HFCs in new equipment. europa.eu

United States: The American Innovation and Manufacturing (AIM) Act of 2020 grants the Environmental Protection Agency (EPA) the authority to phase down the production and consumption of listed HFCs, manage these substances and their substitutes, and facilitate the transition to next-generation technologies. state.goveesi.org The EPA's Greenhouse Gas Reporting Rule also requires reporting for various fluorinated gases, updating global warming potentials to improve data quality and consistency. epa.gov

Other Nations: Various countries have implemented national-level policies. Canada's regulations include provisions for greenhouse gas reporting. gouv.qc.caontario.ca New Zealand has established the Emissions Trading Scheme and committed to the Kigali Amendment phase-down to reduce its F-gas emissions. environment.govt.nz

These policies collectively create a framework that increasingly restricts the production and use of high-GWP HFCs, encouraging the adoption of alternative substances and technologies with lower climate impact. umweltbundesamt.deeesi.org

Regulatory Frameworks for Per- and Polyfluoroalkyl Substances (PFAS) Management

This compound is structurally a per- and polyfluoroalkyl substance (PFAS). synquestlabs.com This classification subjects it to a growing and complex web of regulations aimed at managing "forever chemicals" due to their extreme persistence in the environment. synquestlabs.comservice.gov.uk

Key regulatory frameworks for PFAS include:

United States:

Toxic Substances Control Act (TSCA): The EPA uses TSCA to regulate new and existing chemicals. sciencepolicyjournal.org In June 2023, the EPA released a framework for new PFAS, requiring an extensive evaluation before they can enter the market. epa.gov

Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA): In 2024, the EPA designated two major PFAS—PFOA and PFOS—as hazardous substances under CERCLA, improving transparency and accountability for cleaning up contamination. epa.govitrcweb.org While not specifically listed, other PFAS may be addressed as pollutants or contaminants under CERCLA. itrcweb.org

Resource Conservation and Recovery Act (RCRA): In February 2024, the EPA proposed adding nine PFAS to the list of RCRA hazardous constituents to ensure they are managed safely from creation to disposal. epa.govitrcweb.org

Toxics Release Inventory (TRI): The EPA has added numerous PFAS to the list of chemicals that facilities must report annually, as mandated by the National Defense Authorization Act (NDAA). itrcweb.orgfederalregister.gov

European Union:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): Under REACH, companies are required to register and evaluate chemicals. europa.eu Several PFAS are listed as Substances of Very High Concern (SVHC). tataelxsi.com In 2023, the European Chemicals Agency (ECHA) proposed a broad restriction on the manufacturing, marketing, and use of PFAS to reduce their emissions into the environment. europa.eu

Persistent Organic Pollutants (POPs) Regulation: This regulation controls the release of POPs, which includes certain types of PFAS. europa.eu

Water Framework Directive: This directive sets quality standards for water bodies and imposes limits on PFAS in drinking and surface water. europa.eu

These regulations reflect a trend towards managing PFAS as a class, driven by concerns over their persistence and potential for long-term environmental and health risks. service.gov.uksciencepolicyjournal.org

Environmental Risk Classification and Regulatory Assessment

Considerations for Persistent, Bioaccumulative, and Toxic (PBT) Chemical Designations in Policy

A key aspect of chemical regulation is the identification of substances that are Persistent, Bioaccumulative, and Toxic (PBT). These properties are central to risk assessment because they indicate a chemical's potential to remain in the environment for long periods, accumulate in living organisms, and cause harm.

Persistence: this compound is considered a "forever chemical" that is not readily biodegradable and may cause long-term adverse effects in the environment. synquestlabs.com This high persistence is a characteristic feature of many PFAS compounds. synquestlabs.comservice.gov.uk

Bioaccumulation: This refers to the accumulation of a substance in an organism at a rate faster than it can be removed. There is conflicting information regarding the bioaccumulative potential of this compound. One safety data sheet states it is bioaccumulative, synquestlabs.com while another indicates it does not meet the criteria. apolloscientific.co.uk Generally, shorter-chain PFAS are considered less bioaccumulative than their long-chain counterparts, but this can also lead to greater mobility in the environment. acs.org

Toxicity: This refers to the degree to which a substance can damage an organism. Toxicological information for this compound indicates it can cause skin and serious eye irritation, as well as respiratory irritation. synquestlabs.comapolloscientific.co.uk

The designation of a chemical as a PBT substance has significant policy implications, often triggering stricter regulatory controls. For example, under the TSCA in the U.S., chemicals identified as PBTs are subject to expedited action to reduce exposures. The potential for fluorinated compounds to meet PBT criteria is a major driver for research into alternatives and for regulatory actions aimed at minimizing their release. acs.org

Research and Development Supporting Policy and Regulatory Decisions

Research and development play a critical role in informing and shaping the regulatory frameworks governing fluorinated compounds. Scientific study provides the data necessary for hazard assessment, risk management, and the development of effective policies.

Key areas of research include:

Hazard and Risk Assessment: Continuous research is needed to understand the environmental fate, persistence, bioaccumulation potential, and toxicity of fluorinated compounds like this compound. Studies on degradation pathways and environmental mobility are crucial for accurately assessing risks, especially for newer alternatives to legacy PFAS. acs.org This research helps regulators identify which substances require prioritization for control and remediation.

Development of Alternatives: A significant portion of R&D is focused on finding and evaluating substitutes for high-GWP HFCs and persistent PFAS. eesi.org This involves developing new molecules and technologies that offer comparable performance with a reduced environmental footprint, such as lower GWP and no PBT characteristics. environment.govt.nzacs.org Research must also assess the life-cycle impacts of these alternatives to avoid regrettable substitutions. acs.org

Improved Monitoring and Data Collection: Accurate emissions estimates and environmental monitoring are essential for verifying the effectiveness of regulations like the HFC phase-down. copernicus.org Research efforts aim to improve methodologies for tracking the production, use, and emissions of fluorinated gases at national and global levels. iges.or.jp Developing better analytical methods to detect a wide range of PFAS in various environmental media is also a priority for agencies like the EPA. epa.gov This data is fundamental for understanding exposure levels and for enforcing regulations. iges.or.jpepa.gov

This ongoing cycle of research, assessment, and technological innovation provides the scientific foundation for evolving policies like the EU F-gas Regulation and the EPA's PFAS Strategic Roadmap, ensuring that regulatory decisions are based on the best available science. itrcweb.org

Standardization and Validation of Analytical Methods for Environmental Compliance

The effective regulation of this compound (HFC-365mfc) and other fluorinated butanes is fundamentally reliant on the availability of robust, standardized, and validated analytical methods for their detection and quantification in various environmental matrices. Environmental compliance monitoring requires accurate data to assess the presence and concentration of these compounds in the environment, track emission sources, and enforce regulatory limits. The analytical landscape for per- and polyfluoroalkyl substances (PFAS), the broad class to which this compound belongs, is complex and continually evolving. Current time information in Monterrey, MX.

A primary challenge in the analysis of PFAS is the vast number of compounds, each with unique physicochemical properties. Current time information in Monterrey, MX. For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable analytical technique. Current time information in Monterrey, MX.ipcc.ch For the broader class of non-volatile PFAS, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technology. climatetrace.org These methods can be broadly categorized into two approaches: targeted and non-targeted analysis. europa.eu

Targeted Analysis: This approach focuses on a predefined list of known analytes. europa.eu Standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA) and European standardization bodies, typically fall under this category. Current time information in Monterrey, MX.europa.eu These methods are crucial for routine compliance monitoring where specific regulated compounds are of interest. epa.gov They offer high sensitivity and quantitative accuracy, with limits of detection (LOD) and quantification (LOQ) often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range for clean samples. Current time information in Monterrey, MX.

Non-Targeted Analysis: This approach uses high-resolution mass spectrometry (HRMS) to screen for all detectable known and unknown compounds in a sample. europa.eu It is particularly useful for identifying new or replacement compounds that may not be included in targeted analyte lists. europa.eu

The validation of these analytical methods is a critical step to ensure the reliability and comparability of data generated by different laboratories. Validation processes establish key performance parameters such as accuracy, precision, specificity, limit of detection, and limit of quantification. International and national standards organizations play a pivotal role in developing and validating these methods. For instance, the European Committee for Standardization (CEN) has developed standards like EN 17892 for the analysis of PFAS in water. climatetrace.org In the United States, the EPA has promulgated several methods for PFAS analysis in drinking water (e.g., Methods 533 and 537.1) and other environmental media (e.g., Method 1633). epa.govunfccc.int

The table below summarizes some of the key analytical techniques and standard methods applicable to the monitoring of fluorinated compounds for environmental compliance.

Analytical Technique Description Common Standard Methods Applicable Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) Separates and detects volatile compounds. Suitable for volatile fluorinated butanes. Current time information in Monterrey, MX.ipcc.chMethod development is often specific to the target analytes.Air, Water, Soil ipcc.chfluorocarbons.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) State-of-the-art for non-volatile PFAS. Highly sensitive and selective. climatetrace.orgEPA 533, EPA 537.1, EPA 1633, EN 17892 climatetrace.orgepa.govfluorocarbons.orgDrinking Water, Groundwater, Surface Water, Wastewater, Solids europa.eufluorocarbons.org
Combustion Ion Chromatography (CIC) Measures total fluorine or total organic fluorine, providing an estimate of the overall PFAS content. Current time information in Monterrey, MX.Not specific to individual compounds.Various Current time information in Monterrey, MX.
High-Resolution Mass Spectrometry (HRMS) Used for non-targeted analysis to identify a broad range of known and unknown PFAS. europa.euResearch and specialized applications.Various europa.eu

Standardization ensures that data from different sources are comparable, which is essential for large-scale environmental assessments and the uniform enforcement of regulations. As new fluorinated compounds are introduced into the market, there is a continuous need for the development, validation, and standardization of analytical methods to keep pace with emerging environmental challenges. europa.eu

Development of Global Emission Inventories and Reporting Mechanisms

The development of comprehensive global emission inventories and robust reporting mechanisms is a cornerstone of international efforts to monitor and control the atmospheric concentrations of potent greenhouse gases, including this compound (HFC-365mfc). As a hydrofluorocarbon, HFC-365mfc is a man-made gas with a significant global warming potential (GWP), listed at 794 over a 100-year time horizon by the Intergovernmental Panel on Climate Change (IPCC). epa.govunfccc.int Consequently, its emissions are tracked and reported under international climate agreements.

The primary international framework for reporting greenhouse gas emissions is the United Nations Framework Convention on Climate Change (UNFCCC). unfccc.int Parties to the Convention, particularly developed countries (Annex I Parties), are required to submit annual national greenhouse gas inventories. unfccc.int These inventories detail anthropogenic emissions by sources and removals by sinks for a basket of gases, including HFCs. unfccc.int HFC-365mfc is specifically included in the reporting requirements under the UNFCCC and its Kyoto Protocol. ipcc.cheuropa.eu

Emission inventories are typically compiled using two main approaches:

Bottom-up inventories: These are based on activity data, such as the production, sales, and use of the chemical in various applications like foam blowing and solvents. fluorocarbons.orgiges.or.jpnoaa.gov Emission factors, which estimate the quantity of a gas released per unit of activity, are applied to this data to calculate total emissions. epa.gov

Top-down estimates: These are derived from atmospheric measurements of the compound's concentration at various monitoring stations around the world. noaa.gov By combining this data with atmospheric models, scientists can infer regional and global emission rates. noaa.govacs.org

Global databases, such as the Emissions Database for Global Atmospheric Research (EDGAR), compile data from various sources to provide comprehensive emission inventories for all countries. europa.eu These inventories are crucial for scientists and policymakers to track emission trends over time and assess the effectiveness of mitigation policies. europa.eu

The table below presents the Global Warming Potentials (GWPs) for this compound and other selected fluorinated gases as reported by the IPCC, which are used to convert emissions into a common metric of carbon dioxide equivalent (CO2e).

Compound Name Chemical Formula 100-year GWP
This compound (HFC-365mfc) CH3CF2CH2CF3794
PerfluoromethaneCF47390
PerfluoroethaneC2F612200
Sulphur hexafluorideSF622800
HFC-23CHF314310
HFC-134aCH2FCF31410

Source: IPCC Fourth Assessment Report, UNFCCC unfccc.int

Data from atmospheric monitoring has shown trends in HFC-365mfc emissions. For example, after its introduction as a substitute for ozone-depleting substances, its emissions increased. acs.org However, more recent data suggests that global emissions of HFC-365mfc have remained relatively constant in recent years. noaa.gov This stabilization may be attributed to regulatory measures such as the Kigali Amendment to the Montreal Protocol, which aims to phase down the production and consumption of HFCs globally. copernicus.org The continued development and refinement of emission inventories and reporting mechanisms are essential for verifying compliance with such international agreements and for guiding future climate change mitigation efforts. researchgate.netunep.org

Future Directions in 2h Nonafluorobutane Research

Identification of Emerging Research Areas in Fluorinated Butane (B89635) Chemistry

The landscape of fluorinated butane chemistry is expanding beyond traditional applications. While historically used in areas like refrigeration and foam blowing, emerging research is exploring novel roles for these compounds. osti.gov Key growth areas include their use as monomers for creating advanced fluoro-resins, fluoroplastics, and fluoroelastomers with unique properties. scirp.org For instance, hexafluorobutadiene, a related fluorinated C4 compound, is recognized for its potential in synthesizing high-performance polymers and as a precision etching gas in the semiconductor industry. scirp.org

Future research is likely to focus on:

Advanced Polymer Synthesis: Utilizing partially fluorinated butanes like 2H-nonafluorobutane as building blocks for new polymers. The specific arrangement of fluorine and hydrogen atoms can be manipulated to control properties like thermal stability, chemical resistance, and dielectric constant.

Precision Electronics Manufacturing: The semiconductor industry's demand for highly selective and environmentally friendlier etching gases is a significant driver for innovation. scirp.org Research into the plasma chemistry of fluorinated butanes will be crucial for developing next-generation manufacturing processes.

Bioactive Molecule Synthesis: The incorporation of fluorine can dramatically alter the biological activity of organic molecules. mdpi.com Emerging research in fluoroalkylation is developing methods to selectively introduce fluorinated fragments into complex structures, opening doors for applications in pharmaceuticals and agrochemicals. mdpi.cominnovations-report.com

Interdisciplinary Approaches in the Study of Novel Fluorocarbons

The complexity of fluorocarbon behavior necessitates a move beyond traditional chemistry. An interdisciplinary approach, integrating various scientific fields, is essential for a comprehensive understanding and for unlocking new applications.

Chemistry and Materials Science: The collaboration between chemists and materials scientists is fundamental. For example, research on composite granular thin films involves growing metal nanoparticles within a fluorocarbon polymer matrix created through plasma polymerization. aip.orgresearchgate.netaip.org This synergy allows for the creation of novel materials with tailored electrical and optical properties for applications like fine-line laser-induced circuit writing. aip.org

Computational and Theoretical Chemistry: Advanced computational modeling provides deep insights into the properties and reactivity of fluorocarbons. frontiersin.org Theoretical studies can predict molecular structures, reaction mechanisms, and environmental fate, guiding experimental work and accelerating the design of new molecules with desired characteristics.

Environmental and Atmospheric Science: Understanding the complete lifecycle of fluorocarbons is a critical concern. This involves collaboration with atmospheric scientists to model the degradation pathways, atmospheric lifetimes, and potential formation of secondary pollutants. acs.orgresearchgate.net This knowledge is vital for assessing the environmental impact and ensuring that new compounds are safer alternatives to their predecessors. acs.org

Engineering and Industrial Application: Bridging the gap between laboratory discovery and industrial-scale production requires engineers to design efficient and safe manufacturing processes. iau.ir This includes developing new catalytic systems, optimizing reaction conditions, and ensuring that applications, such as fire suppression or refrigeration, are effective and environmentally acceptable. osti.govdtic.mil The PREFIBIO project, for example, brings together experts in chemistry, fire science, environmental science, and sociology to develop eco-friendly firefighting solutions. anr.fr

Addressing Critical Knowledge Gaps in the Environmental Behavior and Long-Term Impact of this compound

Despite its use as a replacement for more harmful substances, significant knowledge gaps remain regarding the long-term environmental fate of this compound and other hydrofluorocarbons (HFCs). Addressing these gaps is crucial for a complete environmental risk assessment.

Degradation Pathways and Products: While it is understood that the presence of hydrogen atoms in HFCs allows them to be degraded in the troposphere by reacting with hydroxyl (OH) radicals, the specific intermediate and final degradation products of this compound are not well-established. acs.org The atmospheric degradation of some HFCs is known to produce trifluoroacetic acid (TFA), a persistent and water-soluble substance that can accumulate in aquatic environments. fluorocarbons.org However, the yield of TFA and other potential breakdown products from this compound requires further investigation.

Atmospheric Lifetime: The atmospheric lifetime of a compound is a key factor in determining its Global Warming Potential (GWP). While estimates exist, refining the atmospheric lifetime of this compound through advanced atmospheric modeling and kinetic studies is essential for accurate climate impact assessments. acs.orgacs.org For comparison, the atmospheric lifetimes of industrially significant HFCs can range from 1.4 to 270 years. ipcc.ch

Bioaccumulation and Long-Range Transport: The potential for this compound or its degradation products to bioaccumulate in food chains or undergo long-range environmental transport is an area requiring more research. dcceew.gov.aunih.gov While many per- and polyfluoroalkyl substances (PFAS) are known for their persistence and bioaccumulative properties, the specific behavior of this compound is not fully characterized. dcceew.gov.auservice.gov.ukenvironment.govt.nz There are major knowledge gaps concerning the production volumes, use, fate, behavior, and toxicity for many fluorinated alternatives currently in use. researchgate.net

The following table summarizes some of the environmental properties of HFC-356mcf and highlights areas where further research is needed.

PropertyValue/Status for this compound (HFC-356mcf)Knowledge Gap/Research Need
Ozone Depletion Potential (ODP) 0 osti.govN/A
Global Warming Potential (GWP, 100-yr) 125 osti.govRefine value with updated atmospheric lifetime data.
Atmospheric Lifetime 1.3 years osti.govFurther kinetic studies and atmospheric modeling to confirm and refine this value. acs.org
Primary Degradation Pathway Reaction with OH radicals acs.orgIdentification and quantification of all stable end-products.
Known Degradation Products Not well established acs.orgInvestigate formation of TFA and other persistent or toxic byproducts. fluorocarbons.org
Bioaccumulation Potential Largely unknownStudies on uptake and accumulation in various trophic levels. environment.govt.nz
Long-Range Transport UnknownModeling and monitoring to determine potential for transport to remote regions. dcceew.gov.au

Addressing these critical knowledge gaps through targeted, interdisciplinary research will be paramount in ensuring that this compound and other next-generation fluorinated compounds can be used safely and sustainably. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.